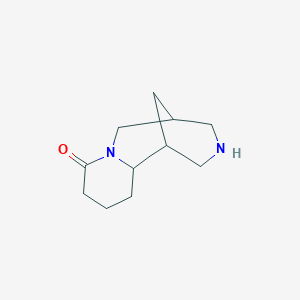
4-Amino-6-methoxy-2-methyloxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methoxy-2-methyloxan-3-ol is an organic compound with the molecular formula C7H15NO3 This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxy-2-methyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyloxan-3-ol.
Methoxylation: The hydroxyl group at the 6th position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methoxy-2-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of substituted oxane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-6-methoxy-2-methyloxan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-methoxy-2-methylpyran-3-ol: Similar structure but with a pyran ring instead of an oxane ring.
4-Amino-6-ethoxy-2-methyloxan-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Amino-6-methoxy-2-methyloxan-3-ol is unique due to its specific combination of functional groups and its oxane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
18977-92-9 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
Clave InChI |
UIWJWFKPPXKEJV-VWDOSNQTSA-N |
SMILES |
CC1C(C(CC(O1)OC)N)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC)N)O |
| 67737-60-4 54623-23-3 |
|
Sinónimos |
methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)


![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)








![ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL](/img/structure/B94179.png)
